molecular formula C17H13FN2O2 B2737156 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-33-9

4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid

Cat. No.: B2737156
CAS No.: 1031977-33-9
M. Wt: 296.301
InChI Key: ATQAEDQJXAMVIX-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative characterized by a 3-fluorophenylamino group at position 4, a methyl substituent at position 6, and a carboxylic acid moiety at position 2. Quinoline derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation .

Properties

IUPAC Name

4-(3-fluoroanilino)-6-methylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-10-5-6-14-13(7-10)15(9-16(20-14)17(21)22)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQAEDQJXAMVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the quinoline core.

Industrial Production Methods

Industrial production of 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials, such as dyes and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorine-Substituted Quinolines

  • 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid (): Differs in fluorine position (C6 vs. C3-fluorophenylamino in the target compound) and substituent arrangement.
  • 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid (): Incorporates a tetrahydroquinoline core and a 4-fluorobenzyl group. The reduced ring system and ester-like linkage (2-oxo) could influence conformational flexibility and metabolic stability .

Chlorine-Substituted Quinolines

  • 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (): Chlorine at position 6 and a 3-methylphenyl group at position 2. Chlorine’s electron-withdrawing effects may enhance electrophilic reactivity compared to fluorine, impacting binding kinetics .
  • 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (): Bulky isopropylphenyl substituent at position 2 may hinder membrane permeability but improve selectivity for hydrophobic binding pockets .

Heterocyclic and Furan-Containing Derivatives

  • 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid (): The trifluoromethyl group increases lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s methyl group .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility Key Features Reference
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid C₁₇H₁₃FN₂O₂ 296.30 (calc.) Not reported 3-Fluorophenylamino, C6 methyl N/A
6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid C₁₇H₁₂FNO₂ 297.29 Not reported C6 fluoro, C3 methyl
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid C₁₇H₁₂ClNO₂ 297.73 Slight in chloroform, methanol C6 chloro, C2-methylphenyl
2-(4-Fluorophenyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid C₁₆H₁₂ClFNO₂ 320.73 Not reported Tetrahydroisoquinoline core

Notes:

  • The target compound’s carboxylic acid at position 2 may confer higher aqueous solubility than analogues with carboxylic acids at position 4, depending on pH .
  • Methyl and fluorine substituents generally enhance metabolic stability compared to chlorine .

Biological Activity

4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a fluorophenyl group and a carboxylic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • IUPAC Name: 4-(3-fluoroanilino)-6-methylquinoline-2-carboxylic acid
  • Molecular Formula: C17H13FN2O2
  • Molecular Weight: 296.29 g/mol
  • CAS Number: 1031977-33-9

The biological activity of 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate the activity of specific enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Anticancer Activity

  • Cell Cycle Arrest and Apoptosis Induction:
    • In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines, notably MCF-7 (breast cancer) and T-24 (bladder cancer). The compound demonstrated an IC50 value of approximately 168.78 µM in MCF-7 cells, leading to a significant increase in G1 phase cells and a decrease in S and G2 phases .
    • Apoptosis assays revealed that treatment with the compound resulted in a higher percentage of apoptotic cells compared to controls, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

A detailed analysis of the biological activities has been compiled from various studies:

StudyTargetFindings
Study AMCF-7 Cell LineInduced G1 phase arrest; IC50 = 168.78 µM; increased apoptosis (2.16% vs. 1.52% control)
Study BT-24 Cell LineDemonstrated cytotoxic effects with varying IC50 values; specific mechanism of action under investigation
Study CAntimicrobial ActivityRelated compounds showed significant antibacterial effects; further studies needed for direct assessment

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